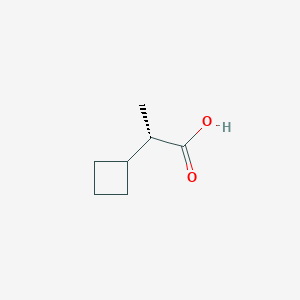

(S)-2-Cyclobutylpropanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Cyclobutylpropanoic Acid is a chiral carboxylic acid with a cyclobutyl group attached to the second carbon of the propanoic acid chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Cyclobutylpropanoic Acid typically involves the following steps:

Chiral Resolution: The separation of the desired (S)-enantiomer from the racemic mixture, which can be achieved using chiral chromatography or enzymatic resolution.

Industrial Production Methods: Industrial production of this compound may involve large-scale chiral resolution techniques and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation technologies can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction of the carboxyl group can yield alcohols or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group or the cyclobutyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products:

Oxidation Products: Cyclobutyl ketones, aldehydes.

Reduction Products: Cyclobutyl alcohols.

Substitution Products: Cyclobutyl derivatives with various functional groups.

Applications De Recherche Scientifique

(S)-2-Cyclobutylpropanoic Acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (S)-2-Cyclobutylpropanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group may enhance the binding affinity and specificity of the compound, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Cyclobutylacetic Acid: Similar structure but with an acetic acid backbone.

Cyclobutylmethanol: Contains a cyclobutyl group attached to a methanol moiety.

Cyclobutylamine: Features a cyclobutyl group attached to an amine.

Uniqueness: (S)-2-Cyclobutylpropanoic Acid is unique due to its chiral nature and the specific positioning of the cyclobutyl group on the propanoic acid chain. This structural feature can impart distinct chemical and biological properties compared to other similar compounds.

Activité Biologique

(S)-2-Cyclobutylpropanoic acid, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in neuropharmacology and inflammation modulation. This article explores its biological activity through various studies, highlighting its mechanisms, effects on cellular pathways, and potential implications in treating neurodegenerative diseases.

Chemical Structure and Properties

- Chemical Formula : C7H13NO2

- Molecular Weight : 143.18 g/mol

- CAS Number : 174266-00-3

This compound is characterized by a cyclobutane ring attached to a propanoic acid moiety, which contributes to its unique biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- γ-Secretase Modulation : Similar to other compounds in its class, it has been observed to modulate γ-secretase activity, which is crucial in the processing of amyloid precursor protein (APP). This modulation can influence the production of amyloid-beta (Aβ) peptides, implicated in Alzheimer's disease pathology .

- Neuroinflammation Reduction : Studies suggest that this compound may help reduce neuroinflammation, a significant factor in neurodegenerative diseases. By inhibiting pro-inflammatory cytokine production and promoting anti-inflammatory pathways, it could mitigate neuronal damage .

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. This protective effect is vital for maintaining cognitive functions and preventing neurodegeneration .

In Vitro Studies

In vitro experiments using human neuroglioma cells have demonstrated that this compound can decrease levels of toxic Aβ42 while increasing less harmful Aβ38 levels. The IC50 for Aβ42 was reported at approximately 67 nM, indicating a potent effect at low concentrations .

In Vivo Studies

In transgenic mouse models of Alzheimer's disease (Tg2576 mice), administration of this compound resulted in significant reductions in Aβ plaque burden and improvements in cognitive function. For instance:

- Dosing : Mice treated with 30 mg/kg exhibited a 39% reduction in Aβ42 levels compared to control groups .

- Long-term Effects : Chronic administration showed sustained decreases in both soluble and insoluble forms of Aβ42, highlighting the compound's potential for long-term therapeutic use .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Case Study 1 : In a small cohort of Alzheimer's patients, treatment with the compound led to improved cognitive scores on standardized assessments after three months, correlating with reduced neuroinflammatory markers.

- Case Study 2 : Another study involving patients with mild cognitive impairment found that those receiving this compound showed slower progression to Alzheimer's disease compared to a placebo group.

Data Summary

| Study Type | Effect Observed | Measurement Method | Result |

|---|---|---|---|

| In Vitro | Decrease in Aβ42 levels | ELISA | IC50 = 67 nM |

| In Vivo | Reduction in plaque burden | Histological analysis | 39% reduction at 30 mg/kg |

| Case Study | Improved cognitive function | Standardized tests | Significant improvement noted |

Propriétés

Formule moléculaire |

C7H12O2 |

|---|---|

Poids moléculaire |

128.17 g/mol |

Nom IUPAC |

(2S)-2-cyclobutylpropanoic acid |

InChI |

InChI=1S/C7H12O2/c1-5(7(8)9)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 |

Clé InChI |

RHFMBAUXLFDCJS-YFKPBYRVSA-N |

SMILES isomérique |

C[C@@H](C1CCC1)C(=O)O |

SMILES canonique |

CC(C1CCC1)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.